2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone
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Overview
Description
2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a fluorophenyl group, an oxadiazole ring, a piperidine ring, and a phenylethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Fluorophenyl Group:
Formation of the Piperidine Ring: The piperidine ring is usually synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the oxadiazole and piperidine intermediates with the phenylethanone moiety, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the phenylethanone moiety.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the oxadiazole ring or the phenylethanone moiety.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding. Its fluorophenyl group is particularly useful in medicinal chemistry for enhancing the bioavailability and metabolic stability of drug candidates.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with specific biological pathways, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The piperidine ring provides structural flexibility, allowing the compound to adopt conformations that facilitate binding to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone: Lacks the fluorine atom, which may affect its binding affinity and metabolic stability.
2-(4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone: Contains a chlorine atom instead of fluorine, which can alter its electronic properties and reactivity.
2-(4-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone: The methyl group can influence its hydrophobicity and interaction with biological targets.
Uniqueness
The presence of the fluorophenyl group in 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone imparts unique electronic and steric properties, enhancing its potential for various applications. The combination of the oxadiazole and piperidine rings provides a versatile framework for chemical modifications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-18-8-6-16(7-9-18)20-23-24-21(27-20)17-10-12-25(13-11-17)14-19(26)15-4-2-1-3-5-15/h1-9,17H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHRMXYBUWVELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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